Cas no 148914-32-3 (2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester)

2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester
- ethyl 8-nitro-2-quinolinecarboxylate
- VS-07879
- STL196604
- starbld0038398
- AKOS015970294
- ethyl 8-nitroquinoline-2-carboxylate
- BBL024647
- 148914-32-3
-
- インチ: InChI=1S/C12H10N2O4/c1-2-18-12(15)9-7-6-8-4-3-5-10(14(16)17)11(8)13-9/h3-7H,2H2,1H3
- InChIKey: BSGXMNIZQNXGJY-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)c1ccc2cccc(c2n1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 246.06405680Da
- どういたいしつりょう: 246.06405680Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 85Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 407.3±30.0 °C at 760 mmHg
- フラッシュポイント: 200.1±24.6 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647183-500mg |
Ethyl 8-nitroquinoline-2-carboxylate |
148914-32-3 | 98% | 500mg |
¥5955 | 2023-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647183-1g |
Ethyl 8-nitroquinoline-2-carboxylate |
148914-32-3 | 98% | 1g |
¥10146 | 2023-02-26 |
2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester 関連文献
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
2-Quinolinecarboxylic acid, 8-nitro-, ethyl esterに関する追加情報
Introduction to 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester (CAS No. 148914-32-3)
2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester, CAS No. 148914-32-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives family, which is well-known for its diverse biological activities and potential therapeutic applications. The presence of a nitro group at the 8-position and an ethyl ester substituent at the carboxyl position imparts unique chemical and pharmacological properties, making it a subject of intense research interest.
The structural framework of 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester consists of a fused bicyclic system comprising a benzene ring and a pyridine ring. The nitro group (–NO₂) at the 8-position of the quinoline core enhances its reactivity and electronic properties, influencing its interaction with biological targets. Additionally, the ethyl ester (–COOCH₂CH₃) functionality at the carboxyl group introduces metabolic stability and solubility characteristics that are crucial for drug development.
Recent advancements in medicinal chemistry have highlighted the significance of quinoline derivatives in addressing various diseases, particularly infectious diseases and cancer. The nitro-substituted quinolines have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and DNA replication. Moreover, modifications in the quinoline scaffold have led to the development of novel chemotherapeutic agents that exhibit enhanced efficacy and reduced toxicity.
In clinical research, 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester has been investigated for its potential role in inhibiting specific enzymes involved in cancer progression. Studies have demonstrated that nitroquinolines can modulate kinases and other signaling pathways that are aberrantly activated in tumor cells. The ethyl ester derivative further improves pharmacokinetic profiles by enhancing bioavailability and reducing rapid metabolic degradation.
The synthesis of 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester involves multi-step organic reactions, including nitration, esterification, and cyclization processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized for rigorous quality control.
One of the most compelling aspects of this compound is its versatility in drug design. Researchers have explored its potential as a lead compound for developing novel therapeutics by appending different pharmacophores or functional groups. The nitro group serves as a versatile handle for further chemical modifications, enabling the creation of libraries of derivatives with tailored biological activities.
The pharmacological profile of 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester has been evaluated through in vitro and in vivo studies. These investigations have revealed promising results regarding its antimicrobial properties against resistant strains of bacteria and its ability to induce apoptosis in cancer cell lines. The compound’s interaction with biological targets such as topoisomerases and transcription factors has been particularly noteworthy.
In conclusion, 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester (CAS No. 148914-32-3) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities position it as a valuable candidate for further therapeutic development. As research continues to uncover new applications for quinoline derivatives, compounds like this one are poised to play a crucial role in addressing unmet medical needs.
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